Cas no 851947-25-6 (ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

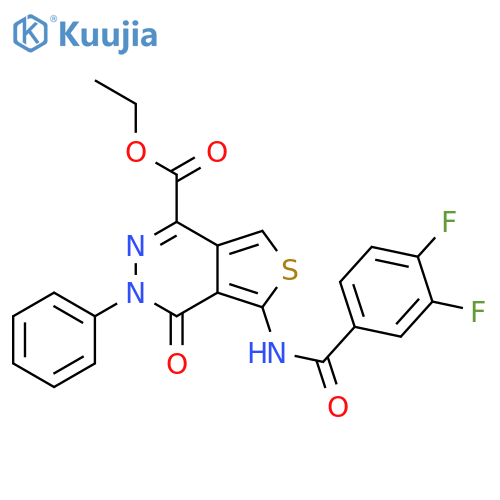

851947-25-6 structure

商品名:ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

- AB00670165-01

- ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

- 851947-25-6

- ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- AKOS024590001

- F0641-0059

- ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(3,4-difluorobenzoyl)amino]-3,4-dihydro-4-oxo-3-phenyl-, ethyl ester

-

- インチ: 1S/C22H15F2N3O4S/c1-2-31-22(30)18-14-11-32-20(25-19(28)12-8-9-15(23)16(24)10-12)17(14)21(29)27(26-18)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,25,28)

- InChIKey: UIVGZFUCNOCBSN-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=C(F)C(F)=C3)SC=C12

計算された属性

- せいみつぶんしりょう: 455.07513347g/mol

- どういたいしつりょう: 455.07513347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 776

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 116Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 10.39±0.20(Predicted)

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0641-0059-2mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 2mg |

$59.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-10mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-15mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 15mg |

$89.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-50mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 50mg |

$160.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-40mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 40mg |

$140.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-25mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 25mg |

$109.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-5μmol |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 5μmol |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-3mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-20mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 20mg |

$99.0 | 2023-09-05 | ||

| Life Chemicals | F0641-0059-30mg |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |

851947-25-6 | 30mg |

$119.0 | 2023-09-05 |

ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

851947-25-6 (ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate) 関連製品

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量